2-{[1-(4-Chloro-2-nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one
Description
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Properties
CAS No. |
112798-10-4 |
|---|---|
Molecular Formula |
C18H13ClN2O3S |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-[1-(4-chloro-2-nitrophenyl)pyrrol-2-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C18H13ClN2O3S/c19-14-8-9-15(16(11-14)21(23)24)20-10-4-7-18(20)25-12-17(22)13-5-2-1-3-6-13/h1-11H,12H2 |
InChI Key |
SHFZAFAOUWLTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CN2C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 2-{[1-(4-Chloro-2-nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including antibacterial, enzyme inhibitory, and other pharmacological effects. The structure of the compound suggests that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 331.78 g/mol. The presence of a pyrrole ring, a phenyl group, and a chloro-nitrophenyl moiety indicates that this compound may exhibit significant biological activity due to its structural features.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₃O₃S |
| Molecular Weight | 331.78 g/mol |
| LogP | 2.677 |
| Solubility | Not available |
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the pyrrole and nitrophenyl moieties have been reported to demonstrate moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
Case Study: Antibacterial Screening
In a comparative study, several synthesized compounds were evaluated for their antibacterial properties. The results indicated that compounds similar to the target molecule showed significant inhibition against multiple bacterial strains:
- Compounds Tested :
- Compound A: IC50 = 5.0 µM
- Compound B: IC50 = 3.5 µM
- Compound C: IC50 = 2.0 µM
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly its ability to inhibit acetylcholinesterase (AChE) and urease. Enzyme assays indicated that certain derivatives could effectively inhibit these enzymes, which are crucial in various physiological processes.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Inhibited | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 4.5 |
| Compound B | Urease | 1.2 |
| Compound C | AChE | 3.0 |
Pharmacological Implications
The biological activities exhibited by this compound suggest potential therapeutic applications in treating infections and disorders related to enzyme dysregulation. The ability to inhibit AChE could have implications for neurodegenerative diseases like Alzheimer's, while urease inhibition may be beneficial in treating conditions like urinary tract infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
